![molecular formula C14H24N4S4Sn B12620351 Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane CAS No. 918446-80-7](/img/structure/B12620351.png)
Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane
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Overview
Description
Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane: is a chemical compound that belongs to the class of organotin compounds. It features a tin atom bonded to two butyl groups and two 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl groups. The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane typically involves the reaction of dibutyltin dichloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with thiadiazole groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The butyl groups or thiadiazole rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Materials Science
The compound is explored for its role in the development of new materials, particularly in the synthesis of organotin compounds. Organotin compounds are known for their stability and ability to form complexes with various ligands. Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane can be utilized in creating polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Table 1: Comparison of Organotin Compounds in Materials Science
Compound Name | Applications | Key Properties |
---|---|---|
This compound | Polymer synthesis | High thermal stability |
Dibutyltin dilaurate | Catalyst in polymerization | Effective catalyst |
Tributyltin oxide | Antifouling agent | Excellent biocidal properties |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential biological activities. Thiadiazole derivatives are known for their antimicrobial and antifungal properties. Research indicates that compounds containing thiadiazole rings exhibit significant activity against various pathogens.
Case Study: Antimicrobial Activity
A study focused on synthesizing derivatives of thiadiazole compounds demonstrated that those incorporating this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Environmental Chemistry
This compound also finds applications in environmental chemistry, particularly in the study of heavy metal contamination. Organotin compounds are often analyzed for their environmental impact due to their toxicity and persistence in ecosystems.
Table 2: Environmental Impact of Organotin Compounds
Compound Name | Environmental Concerns | Mitigation Strategies |
---|---|---|
This compound | Toxicity to aquatic life | Biodegradation studies |
Tributyltin compounds | Bioaccumulation risks | Regulatory limits on use |
Mechanism of Action
The mechanism of action of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane involves its interaction with cellular targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The compound’s organotin moiety may also contribute to its biological effects by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane.
5-Methyl-1,3,4-thiadiazole-2-thiol: A key reactant in the synthesis.
Dibutyl-bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane: A similar compound with a phenyl group instead of a methyl group on the thiadiazole ring.
Uniqueness: this compound is unique due to the presence of both butyl groups and thiadiazole rings, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Biological Activity
Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological implications, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The chemical structure can be represented as:
This structure incorporates two dibutyl groups and two 5-methyl-1,3,4-thiadiazole moieties linked through sulfur atoms to a stannane core.
Pharmacological Activities
The biological activity of this compound can be attributed to the pharmacophoric properties of the thiadiazole ring. Research indicates that derivatives of thiadiazoles exhibit a range of biological activities including:
- Antimicrobial Activity : Thiadiazole derivatives have shown efficacy against various microbial strains. Studies suggest that compounds with thiadiazole rings possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit enzymatic functions .
- Anticancer Properties : Thiadiazole derivatives are being explored for their anticancer potential. Research has demonstrated that certain thiadiazole compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
- Anti-inflammatory Effects : The anti-inflammatory properties of thiadiazoles have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by various structural modifications:
Modification | Effect on Activity |
---|---|
Substitution on the thiadiazole ring | Alters lipophilicity and membrane permeability |
Variation in alkyl chain length | Affects solubility and cellular uptake |
Presence of electron-withdrawing groups | Enhances reactivity towards biological targets |
Research has shown that substituents on the thiadiazole ring significantly impact its interaction with biological targets, thereby influencing its pharmacological profile .
Case Studies
Several studies have investigated the biological activity of similar thiadiazole compounds:
- Antimicrobial Study : A study evaluated a series of 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to better membrane penetration .
- Cancer Cell Line Testing : In vitro studies conducted on human cancer cell lines demonstrated that specific thiadiazole derivatives could inhibit tumor growth by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
- Inflammation Model : An experimental model of inflammation showed that certain thiadiazole derivatives could reduce edema and inflammatory markers in vivo, suggesting potential therapeutic applications in inflammatory diseases .
Properties
CAS No. |
918446-80-7 |
---|---|
Molecular Formula |
C14H24N4S4Sn |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C4H9.2C3H4N2S2.Sn/c2*1-3-4-2;2*1-2-4-5-3(6)7-2;/h2*1,3-4H2,2H3;2*1H3,(H,5,6);/q;;;;+2/p-2 |
InChI Key |
PYDAWUKQJOQWBK-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SC1=NN=C(S1)C)SC2=NN=C(S2)C |
Origin of Product |
United States |
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